(E)-1-己烯-1,2-二硼酸双(频哪醇)酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

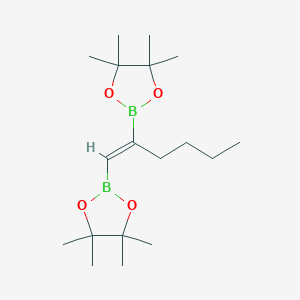

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is a boron-containing compound that has gained significant attention in recent years due to its potential applications in organic synthesis and medicinal chemistry. This compound is a boronic ester, which means it contains a boron atom that is attached to two alkyl groups and two pinacol esters. The boron atom in this compound can form covalent bonds with various functional groups, making it a versatile reagent for organic synthesis.

科学研究应用

调节葡萄糖响应性聚合物水凝胶的粘弹性

该化合物已被用于通过酯交换反应交联生物相容性聚合物聚乙烯醇与双硼酸的频哪醇酯,从而制造葡萄糖响应性水凝胶 . 这些水凝胶可以在高血糖条件下释放胰岛素,这对开发智能胰岛素具有重要意义 .

对胰岛素释放动力学的影响

已发现从该化合物衍生的水凝胶会影响胰岛素释放动力学。 从1,4-苯二硼酸双(频哪醇)酯衍生的具有高储能模量的水凝胶在高血糖条件下释放的胰岛素大约比从乙炔-1,2-二基双(硼酸频哪醇酯)和双[(频哪醇)硼基]甲烷衍生的较软的水凝胶少3倍 .

可注射水凝胶的开发

该化合物已被用于开发能够在高血糖条件下释放所需剂量胰岛素的可注射水凝胶 . 这些水凝胶包含超过70%的水,使其适合在基质中承载胰岛素 .

γ-硼基取代的同系烯丙醇的立体选择性合成

(E)-1-戊烯-1,2-二硼酸双(频哪醇)酯,一种类似的化合物,可以通过与芳香醛反应,通过Ru催化的双键易位反应,用作γ-硼基取代的同系烯丙醇的立体选择性合成的反应物 .

作用机制

安全和危害

“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester involves the reaction of (E)-1-hexene with boron tribromide to form (E)-1-bromo-1-hexene. The resulting compound is then reacted with bis(pinacolato)diboron to yield (E)-1-hexene-1,2-diboronic acid bis(pinacol) ester.", "Starting Materials": ["(E)-1-hexene", "boron tribromide", "bis(pinacolato)diboron"], "Reaction": ["1. (E)-1-hexene is reacted with boron tribromide in anhydrous conditions to yield (E)-1-bromo-1-hexene.", "2. The resulting (E)-1-bromo-1-hexene is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form (E)-1-hexene-1,2-diboronic acid bis(pinacol) ester."] } | |

| 185427-48-9 | |

分子式 |

C18H34B2O4 |

分子量 |

336.1 g/mol |

IUPAC 名称 |

4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13+ |

InChI 键 |

SACOFNGKSPZAFQ-BUHFOSPRSA-N |

手性 SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(/B2OC(C(O2)(C)C)(C)C)\CCCC |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)